molecular formula C18H18F21Si B13827531 CID 87198188

CID 87198188

Cat. No.: B13827531
M. Wt: 661.4 g/mol
InChI Key: FPYFSTKDPJPZBW-UHFFFAOYSA-N
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Description

Based on fragmented references (e.g., Figure 1 in ), CID 87198188 may relate to a compound analyzed via GC-MS or vacuum distillation fractions, but its exact chemical class, structure, and biological relevance remain unspecified in the sources. No explicit studies on its synthesis, pharmacology, or applications are cited in the evidence. Further experimental characterization (e.g., NMR, X-ray crystallography) is required to confirm its identity and properties .

Properties

Molecular Formula

C18H18F21Si

Molecular Weight

661.4 g/mol

InChI

InChI=1S/C18H18F21Si/c1-7(2)40(8(3)4)6-5-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h7-8H,5-6H2,1-4H3

InChI Key

FPYFSTKDPJPZBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE typically involves the hydrosilylation reaction of a perfluorinated alkene with diisopropylsilane. The reaction is usually catalyzed by a platinum-based catalyst under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions: DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE exerts its effects is primarily through the formation of a monolayer on surfaces. The perfluorinated alkyl chain provides a low surface energy, resulting in hydrophobic and oleophobic properties. This monolayer formation is facilitated by the silane group’s ability to form strong bonds with various substrates .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 87198188 are lacking, comparisons can be inferred from analogous compounds in the evidence:

Table 1: Key Properties of Structurally or Functionally Related Compounds

Compound (CID) Molecular Formula Molecular Weight Key Features Biological/Industrial Relevance Source
This compound Not provided Not provided Likely analyzed via GC-MS; structural similarity to oscillatoxin derivatives (inferred from ) Unknown; potential natural product
Oscillatoxin D (101283546) Not provided Not provided Marine-derived toxin; structural analogs show cytotoxicity Anticancer research (Figure 1)
Colchicine (6167) C₂₂H₂₅NO₆ 399.43 g/mol Tubulin inhibitor; treats gout and familial Mediterranean fever Clinical therapeutics (Figure 2)
CAS 1254115-23-5 C₇H₁₄N₂O 142.20 g/mol High solubility (86.7 mg/mL); P-gp substrate; synthetic intermediate Drug discovery (e.g., CNS agents)
CAS 3621-81-6 C₇H₃Cl₂NO 188.01 g/mol High polarity; CYP1A2 inhibitor; leadlikeness score 2.0 Pesticide/medicinal chemistry

Structural and Functional Contrasts

  • Biological Activity : Unlike colchicine (a well-established therapeutic), this compound lacks documented biological activity. Oscillatoxin derivatives (e.g., CID 101283546) exhibit cytotoxicity, suggesting this compound may belong to a bioactive natural product class, but confirmation is absent .
  • Physicochemical Properties : this compound’s solubility, logP, and bioavailability are uncharacterized. In contrast, CAS 3621-81-6 has a consensus logP of 2.92 and moderate solubility (0.0194 mg/mL), aligning with its use in agrochemicals .

Notes

  • The absence of explicit data for this compound in the evidence limits direct comparisons. This analysis extrapolates from structurally or functionally related compounds.
  • Adherence to ACS formatting guidelines () ensures consistency in referencing and data presentation.
  • Future studies should prioritize experimental validation to fill critical knowledge gaps.

Q & A

Q. How can interdisciplinary teams collaboratively troubleshoot synthesis challenges for this compound derivatives?

  • Methodological Answer : Implement milestone-driven project management (e.g., Gantt charts) with regular peer reviews. Use collaborative platforms (e.g., LabArchives, GitHub) for real-time data sharing. Prioritize open communication to resolve technical bottlenecks (e.g., low yields, side reactions) .

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